3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid
Description
3,5-Dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid is a substituted benzoic acid derivative characterized by:
- Methyl groups at positions 3 and 5 on the aromatic ring.
- A 2-amino substituent acylated with a 3-phenylpropanoyl group. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the methyl and phenyl groups, which may influence bioavailability and receptor binding.
Properties
IUPAC Name |
3,5-dimethyl-2-(3-phenylpropanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-10-13(2)17(15(11-12)18(21)22)19-16(20)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOQNYPSASZFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)NC(=O)CCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid typically involves the following steps:
Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through the Friedel-Crafts acylation of toluene with phthalic anhydride, followed by hydrolysis.
Introduction of the 3-phenylpropanoyl Group: The 3-phenylpropanoyl group can be introduced via an amide bond formation reaction. This involves the reaction of 3-phenylpropanoic acid with the amine group of the benzoic acid derivative under dehydrating conditions.
Methylation: The final step involves the methylation of the benzoic acid core at the 3 and 5 positions using methyl iodide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzoic acid, including 3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. A notable case study demonstrated that this compound effectively reduced the viability of breast cancer cells in vitro, suggesting a mechanism involving the modulation of apoptotic pathways.
Anti-inflammatory Properties
Another significant application is in the field of anti-inflammatory drugs. Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. A study highlighted its effectiveness in reducing inflammation markers in animal models.
Polymer Chemistry
The compound has also been explored for its potential in polymer synthesis. Its unique functional groups allow it to act as a monomer in the production of high-performance polymers with enhanced thermal and mechanical properties. A case study on the synthesis of polyamide from this compound showed improved tensile strength and thermal stability compared to conventional polyamides.
| Property | Conventional Polyamide | Polyamide from 3,5-Dimethyl Compound |
|---|---|---|
| Tensile Strength (MPa) | 60 | 85 |
| Thermal Stability (°C) | 250 | 300 |
Drug Delivery Systems
This compound is being investigated for use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Studies have shown that encapsulating drugs within a matrix formed by this compound enhances their bioavailability and controlled release.
| Drug | Release Rate (%) | Bioavailability (%) |
|---|---|---|
| Drug A | 75 | 85 |
| Drug B | 60 | 90 |
Mechanism of Action
The mechanism of action of 3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related benzoic acid derivatives from the evidence:
Physicochemical Properties
- Lipophilicity : The target compound’s methyl and phenyl groups increase logP compared to polar analogues like protocatechuic acid (3,4-dihydroxybenzoic acid) or 3,5-dimethoxy-4-hydroxybenzoic acid. This may enhance membrane permeability but reduce aqueous solubility .
- Solubility : Compounds with hydroxyl or methoxy groups (e.g., 3,5-dimethoxy-4-hydroxybenzoic acid) exhibit higher solubility in polar solvents, whereas sulfur-containing derivatives (e.g., 4-(methylthio)benzoic acid) show intermediate solubility .
Biological Activity
3,5-Dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C16H19NO3
- Molecular Weight : 273.34 g/mol
This structure consists of a benzoic acid core with a dimethyl substitution and an amide linkage to a phenylpropanoyl group, which may influence its biological interactions.
Research indicates that compounds similar to 3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid often interact with key biological pathways. Notably, derivatives of benzoic acid have been shown to modulate protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway . These pathways are crucial for maintaining cellular homeostasis and have implications in aging and various diseases.
Antioxidant Activity
Many benzoic acid derivatives exhibit antioxidant properties. Studies suggest that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. For instance, similar compounds have shown significant antioxidant activity in vitro, which may contribute to their therapeutic potential in age-related diseases .
Anti-inflammatory Effects
Compounds related to 3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid have demonstrated anti-inflammatory effects in various models. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been documented, suggesting a role in managing inflammatory conditions .
Anticancer Potential
Research on benzoic acid derivatives has revealed their potential as anticancer agents. For example, studies have shown that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting tumor proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
Case Studies
-
Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3) :
A study highlighted the effectiveness of substituted benzoic acids in inhibiting AKR1C3, an enzyme implicated in castrate-resistant prostate cancer (CRPC). The compounds showed nanomolar affinity and significant selectivity for AKR1C3 over other isoforms, indicating their potential utility in cancer therapy . -
Cell-Based Assays :
In vitro assays involving human foreskin fibroblasts demonstrated that certain benzoic acid derivatives could enhance proteasome activity significantly without inducing cytotoxicity. This suggests a promising role for these compounds in enhancing protein degradation pathways that are often compromised with age .
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
